

# The Journey of Tenalisib: A Deep Dive into a Novel PI3K Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tenalisib R Enantiomer*

Cat. No.: *B1449679*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Tenalisib (RP6530) is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) delta ( $\delta$ ) and gamma ( $\gamma$ ) isoforms, with its major metabolite, IN0385, also exhibiting inhibitory activity against Salt-Inducible Kinase 3 (SIK3). This dual-action mechanism positions Tenalisib as a promising therapeutic agent in oncology, particularly for hematological malignancies and solid tumors. Developed by Rhizen Pharmaceuticals, Tenalisib has demonstrated a favorable safety profile and encouraging efficacy in numerous preclinical and clinical studies. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of Tenalisib, with a focus on the experimental data and methodologies that underpin its therapeutic potential.

## Introduction: The Rationale for Targeting PI3K

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a regulatory and a catalytic subunit. The  $\delta$  and  $\gamma$  isoforms of the catalytic subunit are predominantly expressed in hematopoietic cells, playing crucial roles in the development and function of both adaptive and innate immunity. Their restricted expression pattern makes them

attractive targets for cancer therapy, with the potential for a more favorable therapeutic window compared to pan-PI3K inhibitors.

## Discovery and Preclinical Development of Tenalisib

Tenalisib was identified as a highly selective and orally active dual inhibitor of PI3K $\delta$  and PI3K $\gamma$ .<sup>[1]</sup> Preclinical investigations were conducted to establish its potency, selectivity, and anti-cancer activity.

### In Vitro Activity

Tenalisib demonstrated potent enzymatic and cell-based inhibitory activity against PI3K $\delta$  and PI3K $\gamma$  isoforms.

| Parameter       | PI3K $\delta$ | PI3K $\gamma$ | Reference |
|-----------------|---------------|---------------|-----------|
| Enzymatic IC50  | 24.5 nM       | 33.2 nM       | [2]       |
| Cell-based EC50 | 38.1 nM       | 22.3 nM       | [2]       |

In various cancer cell lines, Tenalisib has been shown to inhibit proliferation, induce apoptosis, and cause cell cycle arrest. For instance, in MCF-7 and ZR-75.1 breast cancer cell lines, Tenalisib potentiated the activity of fulvestrant by inhibiting cell growth and inducing cell cycle arrest.<sup>[3]</sup> Furthermore, preclinical studies have indicated that Tenalisib can enhance the anti-tumor effects of chemotherapeutic agents like paclitaxel and doxorubicin.<sup>[3]</sup> In primary chronic lymphocytic leukemia (CLL) cells, Tenalisib was shown to be highly effective at inducing cell death.<sup>[4]</sup>

### In Vivo Efficacy

The anti-tumor activity of Tenalisib was evaluated in vivo using xenograft models. In a mouse T-cell leukemia xenograft model using MOLT-4 cells, Tenalisib demonstrated the ability to delay tumor growth.<sup>[2]</sup> These preclinical in vivo studies provided the foundational evidence for its potential therapeutic efficacy in hematological malignancies.

### Mechanism of Action: Dual PI3K $\delta/\gamma$ and SIK3 Inhibition

Tenalisib exerts its anti-cancer effects primarily through the dual inhibition of PI3K $\delta$  and PI3K $\gamma$ . This leads to the downstream inhibition of the Akt signaling pathway, a central node in cell survival and proliferation. The inhibition of PI3K $\delta$  and PI3K $\gamma$  in immune cells also modulates the tumor microenvironment, potentially enhancing anti-tumor immunity.<sup>[5]</sup>

A significant aspect of Tenalisib's mechanism is the activity of its major metabolite, IN0385, which is a potent inhibitor of Salt-Inducible Kinase 3 (SIK3).<sup>[3][6]</sup> Elevated SIK3 expression has been linked to tumorigenesis, and its inhibition may contribute to the chemo-sensitization effects observed with Tenalisib.<sup>[7]</sup> This dual mechanism of the parent compound and its metabolite may contribute to the broad anti-tumor activity of Tenalisib.

## Experimental Protocols

### In Vitro Assays

A common method to assess the effect of a compound on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Seeding: Plate cancer cells (e.g., MCF-7, ZR-75.1) in 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of Tenalisib or vehicle control for a specified period (e.g., 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
- Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

This flow cytometry-based assay is used to quantify apoptosis.

- Cell Treatment: Treat cells with Tenalisib or vehicle control for the desired duration.
- Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

- Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
  - Annexin V- / PI-: Live cells
  - Annexin V+ / PI-: Early apoptotic cells
  - Annexin V+ / PI+: Late apoptotic/necrotic cells
  - Annexin V- / PI+: Necrotic cells

## In Vivo Xenograft Model

- Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or nude mice).
- Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MOLT-4) into the flank of the mice.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
- Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
- Drug Administration: Administer Tenalisib orally at various doses and schedules. The control group receives the vehicle.
- Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis.

## Western Blot Analysis for PI3K Pathway Inhibition

This technique is used to assess the phosphorylation status of key proteins in the PI3K pathway, such as Akt.

- Cell Lysis: Treat cells with Tenalisib for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting:
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate with a primary antibody specific for the phosphorylated form of Akt (p-Akt) or total Akt.
  - Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt.

## Clinical Development and Efficacy

Tenalisib has undergone extensive clinical evaluation in various hematological malignancies and solid tumors.

### T-Cell Lymphoma (TCL)

In a Phase I/Ib study in patients with relapsed/refractory TCL, Tenalisib monotherapy demonstrated promising clinical activity.<sup>[8]</sup>

| Efficacy Endpoint                  | PTCL        | CTCL       | Overall    | Reference                                |
|------------------------------------|-------------|------------|------------|------------------------------------------|
| Overall                            |             |            |            |                                          |
| Response Rate (ORR)                | 47%         | 45%        | 45.7%      | <a href="#">[9]</a> <a href="#">[10]</a> |
| Complete Response (CR)             | -           | -          | 9%         | <a href="#">[10]</a>                     |
| Partial Response (PR)              | -           | -          | 37%        | <a href="#">[10]</a>                     |
| Median Duration of Response (mDoR) | 6.53 months | 3.8 months | 4.9 months | <a href="#">[8]</a> <a href="#">[9]</a>  |

A Phase I/II study evaluated Tenalisib in combination with romidepsin in relapsed/refractory TCL.[\[11\]](#)

| Efficacy Endpoint                  | Peripheral TCL | Cutaneous TCL | Overall     | Reference            |
|------------------------------------|----------------|---------------|-------------|----------------------|
| Overall                            |                |               |             |                      |
| Response Rate (ORR)                | 75%            | 53.3%         | 63.0%       | <a href="#">[11]</a> |
| Complete Response (CR)             | -              | -             | 25.9%       | <a href="#">[11]</a> |
| Partial Response (PR)              | -              | -             | 37.0%       | <a href="#">[11]</a> |
| Median Duration of Response (mDoR) | -              | -             | 5.03 months | <a href="#">[11]</a> |

## Breast Cancer

In a Phase II study of patients with locally advanced or metastatic HR+/HER2- breast cancer, single-agent Tenalisib showed encouraging efficacy.[12]

| Efficacy Endpoint                       | Value       | Reference |
|-----------------------------------------|-------------|-----------|
| Clinical Benefit Rate (CBR)             | 57.5%       | [12]      |
| Disease Control Rate (DCR)              | 67.5%       | [12]      |
| Partial Response (PR)                   | 12.5%       | [12]      |
| Median Duration of Response (in PR pts) | 9.36 months | [12]      |
| Median Progression-Free Survival (PFS)  | 5.6 months  | [12]      |

## Safety and Tolerability

Across clinical trials, Tenalisib has been generally well-tolerated. The most common treatment-related adverse events include transaminitis, rash, nausea, and fatigue.[8][12] Importantly, late-onset immune-mediated toxicities such as colitis and pneumonitis, which have been observed with other PI3K inhibitors, were not seen with Tenalisib, even in patients treated for extended periods.[10]

## Visualizing the Science: Signaling Pathways and Workflows

### PI3K/Akt/mTOR Signaling Pathway



[Click to download full resolution via product page](#)

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Tenalisib.

# Experimental Workflow for Assessing PI3K Inhibition



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for evaluating PI3K pathway inhibition by Western blot.

## Conclusion

Tenalisib represents a significant advancement in the targeted therapy of cancer, particularly for hematological malignancies. Its dual inhibitory action on PI3K $\delta$ / $\gamma$ , coupled with the SIK3 inhibitory activity of its major metabolite, provides a multi-pronged attack on cancer cell proliferation and survival. The robust preclinical data, combined with the promising efficacy and favorable safety profile observed in clinical trials, underscore the therapeutic potential of Tenalisib. Further clinical development, including investigations into novel combinations and additional indications, is warranted to fully elucidate the role of this promising agent in the oncologist's armamentarium.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Rhizen Pharmaceuticals AG Announces Promising Interim Data Presentation From an Ongoing Phase II Study of Tenalisib (RP6... [aetoswire.com])
- 2. Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K  $\delta$ / $\gamma$  Inhibitor in Patients with Relapsed/Refractory T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 5. researchgate.net [researchgate.net]
- 6. Safety and efficacy of tenalisib in combination with romidepsin in patients with relapsed/refractory T-cell lymphoma: results from a phase I/II open-label multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhizen Pharmaceuticals AG Announces First Patient Dosing in a Phase II Study of Tenalisib (RP6530) in Locally Advanced or Metastatic Breast Cancer Patients - BioSpace

[biospace.com]

- 8. Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K  $\delta/\gamma$  Inhibitor in Patients with Relapsed/Refractory T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tenalisib by Rhizen Pharmaceuticals for Diffuse Large B-Cell Lymphoma: Likelihood of Approval [pharmaceutical-technology.com]
- 10. Rhizen Pharmaceuticals S.A. Announces Publication of [globe新swire.com]
- 11. meddatax.com [meddatax.com]
- 12. Rhizen Pharmaceuticals AG Announces Upcoming Data Presentations at ESMO 2022 for Its Clinical Stage Assets; Tenalisib in Locally Advanced/ Metastatic Breast Cancer and RP12146 in Multiple Solid Tumors - BioSpace [biospace.com]
- To cite this document: BenchChem. [The Journey of Tenalisib: A Deep Dive into a Novel PI3K Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1449679#discovery-and-development-of-tenalisib-as-a-pi3k-inhibitor>]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)